![molecular formula C20H30N2O4S B14682766 cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate CAS No. 35819-78-4](/img/structure/B14682766.png)
cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is an organic compound with the molecular formula C20H30N2O4S. It is a carbamate derivative, which means it contains the functional group -NHCOO-. This compound is known for its unique chemical structure, which includes a cycloheptyl group, a cyclohexylsulfamoyl group, and a phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate typically involves the reaction of cycloheptyl isocyanate with 4-(cyclohexylsulfamoyl)phenol. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow system to enhance efficiency and yield. The use of solid catalysts, such as iron-chrome catalysts, can facilitate the reaction and reduce the need for hazardous reagents like phosgene. This method is environmentally friendly and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
Cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
- Cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
- Cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
Uniqueness
Cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is unique due to its cycloheptyl group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
35819-78-4 |
|---|---|
Fórmula molecular |
C20H30N2O4S |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C20H30N2O4S/c23-20(26-18-10-6-1-2-7-11-18)21-16-12-14-19(15-13-16)27(24,25)22-17-8-4-3-5-9-17/h12-15,17-18,22H,1-11H2,(H,21,23) |
Clave InChI |
JDVARSLVAOVTSY-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)OC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


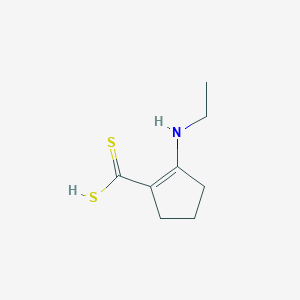
![2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14682696.png)
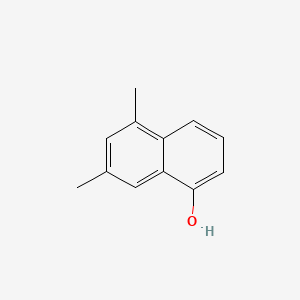
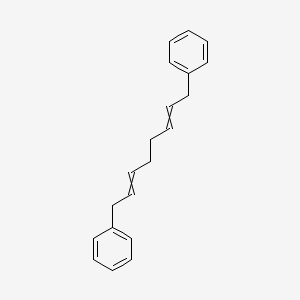
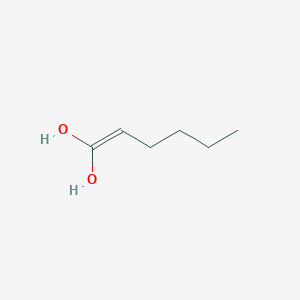
![3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole](/img/structure/B14682724.png)
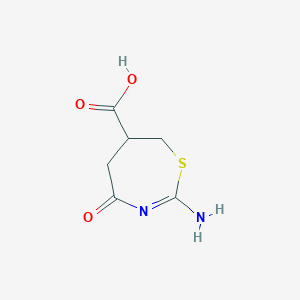
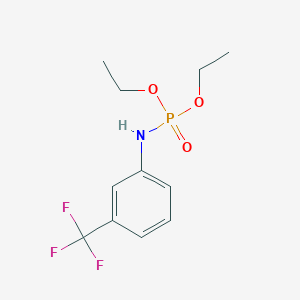
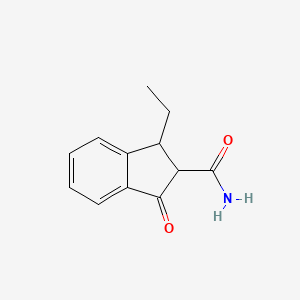

![2-Chloro-N-(2,6-diethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide](/img/structure/B14682747.png)
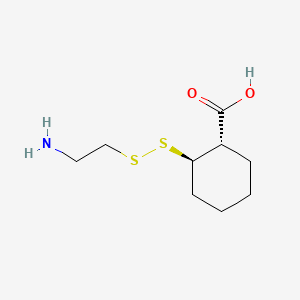

![8-[2-(1h-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14682776.png)
